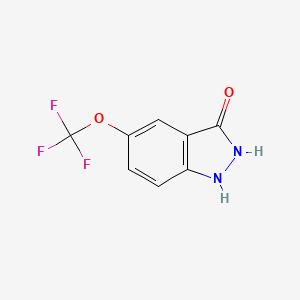
5-(Trifluoromethoxy)-1H-indazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)-1H-indazol-3-ol: is a fluorinated heterocyclic compound. Fluorine substitution in organic molecules is common due to its favorable properties, such as increased stability and lipophilicity. the trifluoromethoxy group (−OCF₃) is gaining prominence in both agrochemical research and pharmaceutical chemistry . Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of 5-(Trifluoromethoxy)-1H-indazol-3-ol involves several steps. One common approach is the condensation of a suitable precursor with a trifluoromethoxy-substituted reagent. Specific reaction conditions and reagents may vary, but the overall strategy aims to introduce the trifluoromethoxy group onto the indazole scaffold.
Industrial Production:: Industrial-scale production methods typically optimize yield, cost, and safety. These methods may involve large-scale reactions, purification, and isolation processes. Unfortunately, detailed industrial protocols for this specific compound are not widely available.
Chemical Reactions Analysis
Reactivity:: 5-(Trifluoromethoxy)-1H-indazol-3-ol can participate in various chemical reactions:
Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on the reaction conditions, it may be oxidized or reduced.
Common Reagents: Trifluoromethoxy-substituted compounds often react with nucleophiles, electrophiles, or radicals.
Major Products:: The specific products formed depend on the reaction type. For example, substitution reactions may yield derivatives with different substituents on the indazole ring.
Scientific Research Applications
Chemistry:: Researchers explore the trifluoromethoxy group’s impact on reactivity, stability, and pharmacokinetics. It serves as a valuable tool for modifying drug candidates.
Biology and Medicine::Drug Discovery: 5-(Trifluoromethoxy)-1H-indazol-3-ol derivatives are investigated as potential drug candidates due to their unique properties.
Biological Assays: Researchers use these compounds to study biological pathways and molecular interactions.
Industry:: The trifluoromethoxy group finds applications in agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The exact mechanism by which 5-(Trifluoromethoxy)-1H-indazol-3-ol exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
While 5-(Trifluoromethoxy)-1H-indazol-3-ol is unique, it shares features with related compounds:
Other Trifluoromethoxy Derivatives: Explore compounds with similar substituents.
Indazole Analogues: Compare its properties to other indazole-based molecules.
Properties
CAS No. |
1096711-66-8 |
|---|---|
Molecular Formula |
C8H5F3N2O2 |
Molecular Weight |
218.13 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-6-5(3-4)7(14)13-12-6/h1-3H,(H2,12,13,14) |
InChI Key |
OBBNLUFVMAJVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















